2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a furan ring, an oxazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with furan-2-carbaldehyde in the presence of a suitable base and solvent.
Formation of this compound: The final compound can be obtained by reacting the intermediate with 2-(dimethylamino)ethylamine and an appropriate oxazole precursor under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification and isolation techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while nucleophilic substitution of the chlorophenoxy group can lead to various substituted phenoxy derivatives .
Scientific Research Applications
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of specific enzymes involved in microbial growth, leading to its potential antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share structural similarities with the oxazole ring and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole derivatives: Indole derivatives possess diverse biological activities and are structurally similar to the furan ring in the compound.
Thiazole derivatives: Thiazole derivatives are known for their diverse biological activities and structural similarities to the oxazole ring.
Uniqueness
The presence of the chlorophenoxy group, furan ring, and oxazole ring in a single molecule provides a unique platform for exploring various chemical reactions and biological activities .
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-24(2)10-9-22-18-16(11-21)23-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(20)4-6-14/h3-8,22H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFILHMCYGQQGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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